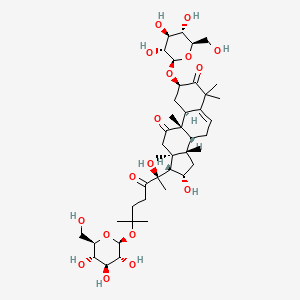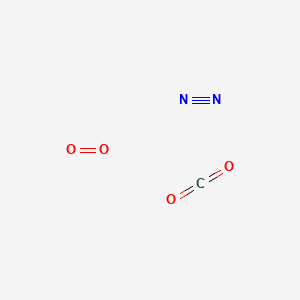
Methylnitrosamino-N,N-dimethylethylamine
Overview
Description
Methylnitrosamino-N,N-dimethylethylamine (MDEA) is an organic compound with a molecular formula of C6H13N3O. It is a colorless liquid that is used in a variety of industrial and scientific applications. MDEA is an important building block in the synthesis of a variety of compounds, including pharmaceuticals and explosives. It is also used as a solvent in analytical chemistry and as a reagent in organic synthesis.
Scientific Research Applications
Carcinogenesis and Mutagenesis
- Methylnitrosamino-N,N-dimethylethylamine (MNDMEA) has been studied for its carcinogenic activity. Research has shown that MNDMEA, when administered orally to rats, leads to the development of tumors in the esophagus and nasal mucosa. Similar studies in Syrian hamsters also revealed tumor development in the nasal mucosa, liver, lung, and colon (Lijinsky, Kovatch, & Saavedra, 1992).
Embryotoxicity
- Acetoxymethyl-methylnitrosamine, a related compound, has shown embryotoxic effects in mice. This demonstrates a specific application route and phase specificity of teratogenic effects, indicating a close correlation with DNA alkylation rates in embryonic cells (Platzek, Bochert, & Rahm, 2004).
Metabolism of Nitrosamines
- The metabolism of nitrosamines like MNDMEA is crucial for understanding their biological actions, including cytotoxicity, carcinogenicity, mutagenicity, and teratogenicity. These compounds require metabolism to exhibit these effects, and the study of their metabolic pathways is essential for understanding their action in the body (Magee, 1980).
Genetic Properties
- Genetic studies have been conducted on N-alpha-acetoxymethyl-N-methylnitrosamine, a precursor of MNDMEA. These studies assess the role of alpha-carbon oxidation in the toxicological activation of these compounds, indicating a high level of mutagenicity and carcinogenicity, which suggests similar molecular mechanisms of mutagenesis and carcinogenesis (Fahmy & Fahmy, 1975).
DNA Methylation and Carcinogenicity
- The correlation between DNA methylation by methyl(acetoxymethyl)nitrosamine and organ-specific carcinogenicity in rats highlights the importance of studying the interaction between these compounds and DNA. This is crucial for understanding the mechanism of their carcinogenic action (Kleihues et al., 1979).
Comutagenic Effects
- Studies on the comutagenic effects exerted by nitrosamines, including MNDMEA, reveal insights into the mutagenic response in bacterial systems. These studies help in understanding the broader implications of nitrosamine-induced mutagenesis (Guttenplan, 1979).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methylnitrosamino-N,N-dimethylethylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolic activation of this compound. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress, leading to the activation of stress-responsive signaling pathways. Additionally, it can cause DNA damage, which triggers cellular repair mechanisms and can lead to apoptosis or uncontrolled cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can covalently bind to DNA, forming DNA adducts that can result in mutations. The compound can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to this compound in in vitro or in vivo studies has shown persistent DNA damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal cellular damage, while at higher doses, it can lead to significant toxicity and adverse effects. High doses of this compound have been associated with increased incidence of tumors and other toxic effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes. The metabolic activation leads to the formation of reactive intermediates that can interact with DNA and proteins. These interactions can result in mutations and other cellular damage, contributing to the compound’s carcinogenic properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular function .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-7(2)4-5-8(3)6-9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAHFRFQQRIZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021469 | |
| Record name | Methylnitrosamino-N,N-dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23834-30-2 | |
| Record name | N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23834-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylnitrosamino-N,N-dimethylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylnitrosamino-N,N-dimethylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl({2-[methyl(nitroso)amino]ethyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)






